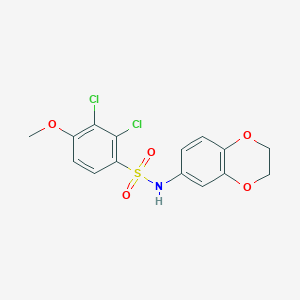![molecular formula C23H24N2O5S B426494 N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide](/img/structure/B426494.png)
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide is a complex organic compound with a molecular formula of C23H24N2O5S. This compound is characterized by its intricate structure, which includes a sulfonyl group, an anilino group, and a phenylpropanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical properties and biological activities.
Sulfonylphenyl derivatives: These compounds share the sulfonylphenyl moiety but differ in other parts of the molecule, resulting in different reactivity and applications.
Phenylpropanamide derivatives: These compounds contain the phenylpropanamide group but may have different substituents, affecting their overall properties and uses.
Propiedades
Fórmula molecular |
C23H24N2O5S |
|---|---|
Peso molecular |
440.5g/mol |
Nombre IUPAC |
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-11-14-22(30-2)21(16-19)25-31(27,28)20-12-9-18(10-13-20)24-23(26)15-8-17-6-4-3-5-7-17/h3-7,9-14,16,25H,8,15H2,1-2H3,(H,24,26) |
Clave InChI |
ZIRYBTAUTALGHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B426411.png)

![1-[(5-Bromo-2-thienyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B426414.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(4-methylbenzyl)acetamide](/img/structure/B426415.png)
![N-(2-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B426416.png)
![Ethyl 4-[({[(2,5-dichlorophenyl)sulfonyl]amino}acetyl)amino]benzoate](/img/structure/B426417.png)
![2-[(4-methylphenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B426418.png)
![N-(5-chloro-2-methoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B426419.png)
![(5E)-3-(4-chlorophenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B426421.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B426422.png)
![N-(sec-butyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B426425.png)
![ethyl 1-[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]piperidine-4-carboxylate](/img/structure/B426428.png)
![3,4-dimethoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B426429.png)
![N,4-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B426430.png)
